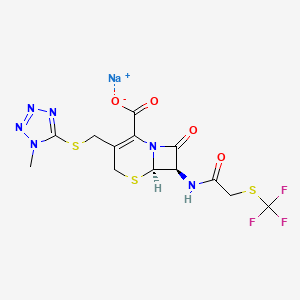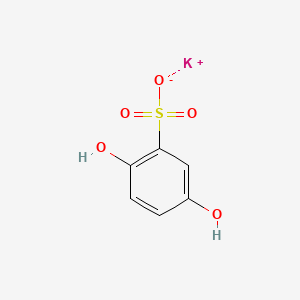
Potassium 2,5-dihydroxybenzenesulfonate
概述
描述
Potassium 2,5-dihydroxybenzenesulfonate, also known as potassium hydroquinonesulfonate, is a chemical compound with the molecular formula C6H5KO5S. It is a white to almost white crystalline powder that is soluble in water. This compound is a derivative of hydroquinone and is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Potassium 2,5-dihydroxybenzenesulfonate can be synthesized starting from hydroquinone. The process involves the sulfonation of hydroquinone using sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically involve cooling the reaction mixture to around 10-15°C, followed by gradual heating to 50-55°C and continuous stirring for several hours .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized from water or ethanol to achieve the desired purity .
化学反应分析
Types of Reactions: Potassium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
Potassium 2,5-dihydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfonated compounds.
Biology: The compound has been studied for its potential anti-angiogenic properties, making it a candidate for research in cancer treatment and vascular diseases.
Medicine: It is used in the formulation of certain pharmaceuticals, particularly those targeting vascular disorders.
作用机制
The mechanism of action of potassium 2,5-dihydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. In biological systems, it has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a key role in angiogenesis and vascular permeability. By inhibiting VEGF, the compound can reduce the formation of new blood vessels, which is beneficial in treating conditions like cancer and diabetic retinopathy .
相似化合物的比较
Calcium dobesilate: Another derivative of 2,5-dihydroxybenzenesulfonic acid, used in the treatment of vascular disorders.
Sodium 2,5-dihydroxybenzenesulfonate: Similar in structure but with sodium as the counterion instead of potassium.
Hydroquinone monosulfonic acid potassium salt: A related compound with one sulfonic acid group instead of two.
Uniqueness: Potassium 2,5-dihydroxybenzenesulfonate is unique due to its specific potassium counterion, which can influence its solubility and reactivity compared to other similar compounds. Its specific interactions with biological targets like VEGF also make it a valuable compound in medical research .
属性
CAS 编号 |
21799-87-1 |
|---|---|
分子式 |
C6H6KO5S |
分子量 |
229.27 g/mol |
IUPAC 名称 |
potassium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
InChI 键 |
WHUCYROEYGJKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
规范 SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K] |
| 21799-87-1 | |
物理描述 |
DryPowde |
Pictograms |
Irritant |
相关CAS编号 |
20123-80-2 (Parent) |
同义词 |
potassium dobesilate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![lithium;(Z,5S)-5-hydroxy-7-[4-[(Z)-1-hydroxynon-3-enyl]phenyl]hept-6-enoate](/img/structure/B1260258.png)
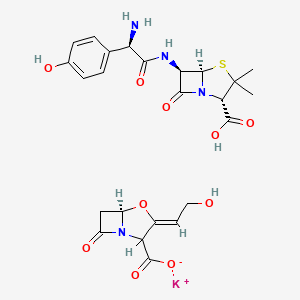
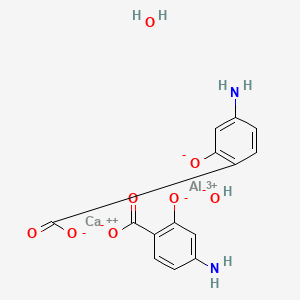
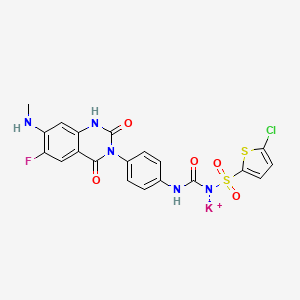

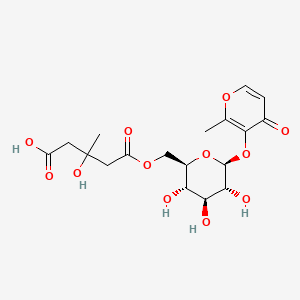

![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)


![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

